Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt
Brand Name: Vulcanchem
CAS No.: 24418-12-0
VCID: VC0030721
InChI: InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2/t18-,19+,20+;;/m0../s1
SMILES: CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+]
Molecular Formula: C₂₂H₂₂N₄Na₂O₁₅P₂
Molecular Weight: 688.34

Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt

CAS No.: 24418-12-0

Cat. No.: VC0030721

Molecular Formula: C₂₂H₂₂N₄Na₂O₁₅P₂

Molecular Weight: 688.34

* For research use only. Not for human or veterinary use.

Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt - 24418-12-0

Specification

CAS No. 24418-12-0
Molecular Formula C₂₂H₂₂N₄Na₂O₁₅P₂
Molecular Weight 688.34
IUPAC Name disodium;[(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-[[(4-nitrophenoxy)-oxidophosphoryl]oxymethyl]oxolan-3-yl] (4-nitrophenyl) phosphate
Standard InChI InChI=1S/C22H22N4O15P2.2Na/c1-13-11-24(22(28)23-21(13)27)20-10-18(41-43(35,36)40-17-8-4-15(5-9-17)26(31)32)19(38-20)12-37-42(33,34)39-16-6-2-14(3-7-16)25(29)30;;/h2-9,11,18-20H,10,12H2,1H3,(H,33,34)(H,35,36)(H,23,27,28);;/q;2*+1/p-2/t18-,19+,20+;;/m0../s1
SMILES CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)([O-])OC4=CC=C(C=C4)[N+](=O)[O-].[Na+].[Na+]

Introduction

Chemical Identity and Basic Properties

Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt is a modified nucleoside characterized by p-nitrophenyl phosphate groups attached at both the 3' and 5' positions of thymidine. This dual modification creates a distinct molecular structure with specialized biochemical properties that make it valuable for research applications.

Structural Characteristics and Synthesis

Molecular Structure

The molecule contains a thymidine backbone with its characteristic 5-methylpyrimidine-2,4-dione ring attached to a 2-deoxyribose sugar. The distinguishing feature is the presence of p-nitrophenyl phosphate groups at both the 3' and 5' positions, which serve as chromogenic moieties upon enzymatic hydrolysis.

Synthesis and Preparation

The synthesis of Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt likely involves selective phosphorylation of thymidine at both the 3' and 5' positions. This process typically requires:

  • Protection and deprotection strategies to ensure site-specific modification

  • Activation of phosphate groups for attachment to the hydroxyl positions

  • Incorporation of p-nitrophenyl groups through appropriate coupling reactions

  • Formation of the disodium salt through ion exchange or neutralization methods

While detailed synthesis protocols are scarce in the literature, the preparation likely follows methodology similar to other nucleotide derivatives, employing protecting groups to control the regioselectivity of phosphorylation reactions.

Biochemical Applications

Enzymatic Substrate Functions

Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt has significant applications in biochemical research, particularly as a substrate for studying phosphodiesterase enzymes. These enzymes hydrolyze phosphodiester bonds in nucleic acids and play crucial roles in DNA and RNA metabolism.

The compound is notably useful as a synthetic substrate for bovine pancreatic deoxyribonuclease (DNase). DNase specifically liberates p-nitrophenol from the 3'-group of this compound, which can be conveniently measured spectrophotometrically at 400 nm. This property enables rapid and sensitive assays for DNase activity .

Advantages in Enzyme Assays

Several features make this compound particularly valuable for enzyme assays:

  • The chromogenic nature of the p-nitrophenyl groups allows for convenient spectrophotometric detection

  • The specific positioning of these groups enables study of positional preference in enzymatic hydrolysis

  • The disodium salt form enhances aqueous solubility, facilitating assay development

These properties collectively contribute to the compound's utility in studying enzyme kinetics and substrate specificity .

Research Findings and Enzymatic Studies

DNase Activity Studies

Research with Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt has revealed important insights about DNase activity:

  • Bovine pancreatic DNase liberates p-nitrophenol specifically from the 3'-group of the compound

  • While the binding affinity is relatively modest (Km in the 10 mM range), the hydrolysis reaction proceeds rapidly

  • As little as 1 μg of purified DNase can be reliably assayed within 3 minutes in a solution containing 10 mM substrate at pH 7.2, supplemented with 10 mM MnCl₂ and 1 mM CaCl₂

  • All four bovine pancreatic DNase isoforms (A, B, C, and D) demonstrate similar relative activities toward both DNA and this di-p-nitrophenyl ester substrate

Notably, both DNase activities toward DNA and toward the di-p-nitrophenyl substrate are lost when the enzyme is inactivated by iodoacetate or trypsin treatment, confirming the specificity of the enzymatic action .

Comparative Substrate Analysis

When compared with related compounds, Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt demonstrates unique enzymatic behavior. For instance, DNase hydrolyzes thymidine 3'-p-nitrophenyl phosphate 5'-phosphate in a similar manner, but at a rate less than 2% of that observed with the di-p-nitrophenyl ester. This significant difference highlights the importance of the p-nitrophenyl group at the 5' position for optimal enzymatic recognition and processing .

Phosphodiesterase Activity Studies

The compound has also been instrumental in studies of phosphodiesterase activity in various enzyme systems. Research on alkaline phosphatase from osseous plate has demonstrated that this enzyme can function as a phosphodiesterase, hydrolyzing bis-(p-nitrophenyl) phosphate substrates. The effects of divalent cations such as Mg²⁺ and Mn²⁺ on this activity have been documented, with inhibition by Zn²⁺ potentially resulting from displacement of Mg²⁺ .

Table 1: Kinetic Parameters for Phosphodiesterase Activity with Related Substrates

SubstratepHK₀.₅ ValueHill Coefficient (h)Enzyme Source
Bis-(p-nitrophenyl) phosphate7.51.9 mM-Alkaline phosphatase (osseous plate)
Bis-(p-nitrophenyl) phosphate9.43.9 mM-Alkaline phosphatase (osseous plate)
p-nitrophenyl-5'-thymidine phosphate9.4500 μM1.0 (hyperbolic)Alkaline phosphatase (osseous plate)
p-nitrophenyl phenylphosphonate9.432.8 mM1.3Alkaline phosphatase (osseous plate)
Cyclic AMP (high-affinity sites)7.5300 μM1.7Alkaline phosphatase (osseous plate)
Cyclic AMP (low-affinity sites)7.522 mM3.8Alkaline phosphatase (osseous plate)
Thymidine-3',5'-di(p-nitrophenyl Phosphate)7.2~10 mM-Bovine pancreatic DNase

These kinetic parameters illustrate the varying affinities and cooperative effects observed with different phosphodiester substrates, providing insights into enzyme-substrate interactions that are valuable for understanding biological phosphoryl transfer reactions .

Related Compounds and Comparative Analysis

Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt belongs to a family of modified nucleotides that have been developed as biochemical research tools. Understanding its relation to similar compounds provides valuable context:

Structurally Related Compounds

Table 2: Comparison with Related Thymidine Derivatives

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt24418-12-0C₂₂H₂₂N₄Na₂O₁₅P₂688.34p-nitrophenyl groups at both 3' and 5' positions
Thymidine 5′-monophosphate p-nitrophenyl ester sodium salt98179-10-3C₁₆H₁₈N₃O₁₀PNa466.29p-nitrophenyl group only at 5' position
Thymidine 3',5'-Diphosphate Disodium Salt386229-77-2C₁₀H₁₄N₂Na₂O₁₁P₂446.15No p-nitrophenyl groups

These structural variations result in different biochemical behaviors and applications. For instance, Thymidine 5′-monophosphate p-nitrophenyl ester sodium salt is used as an artificial substrate marker for 5′-nucleotide phosphodiesterase enzyme activity and serves as a substrate for autotaxin (ATX, NPP2), a member of the ecto-nucleotide pyrophosphatase/phosphodiesterase enzyme family .

In contrast, Thymidine 3',5'-Diphosphate Disodium Salt lacks the chromogenic p-nitrophenyl groups, limiting its utility in colorimetric enzyme assays but serving other roles in nucleotide metabolism studies .

SupplierProduct NumberPackage SizePrice (USD)
TRCT4099001 g$1,110
Medical Isotopes, Inc.621201 g$2,120

The significant price difference between suppliers reflects variations in synthesis methods, purity standards, and market positioning .

Research Applications

The primary applications of this compound include:

  • Assay development for DNase activity measurement

  • Studies of phosphodiesterase enzyme mechanisms and kinetics

  • Investigation of substrate specificity in nucleic acid processing enzymes

  • Tool for studying phosphoryl transfer reactions

These applications make it valuable in biochemistry, molecular biology, and enzymology research settings .

Future Research Directions

Despite its utility in specific biochemical applications, several aspects of Thymidine-3',5'-di(p-nitrophenyl Phosphate) Disodium Salt remain underexplored, presenting opportunities for future research:

  • Development of improved synthetic routes with higher yields and purity

  • Exploration of structure-activity relationships through systematic modification

  • Investigation of potential applications in high-throughput enzyme screening

  • Studies of its interactions with a broader range of phosphodiesterases and nucleases

  • Potential use in developing targeted inhibitors for therapeutic applications

Advances in these areas could expand the utility of this compound beyond its current applications in fundamental biochemical research .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator